molecular formula C12H19NO6 B11943864 Diethyl 2-acetamido-2-(2-oxopropyl)malonate CAS No. 82518-90-9

Diethyl 2-acetamido-2-(2-oxopropyl)malonate

Cat. No.: B11943864
CAS No.: 82518-90-9
M. Wt: 273.28 g/mol
InChI Key: XMVIMVJPURASOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-(2-oxopropyl)malonate typically involves the following steps :

    Nitrosation: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.

    Reduction and Acetylation: The resulting diethyl oximidomalonate is reduced using zinc powder and then acetylated with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to improve yield and reduce costs. For example, using phase transfer catalysts and safer solvents like dichloromethane can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(2-oxopropyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Diethyl 2-acetamido-2-(2-oxopropyl)malonate has several applications in scientific research :

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(2-oxopropyl)malonate involves its interaction with specific molecular targets and pathways . For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-acetamido-2-(2-oxopropyl)malonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable in the synthesis of complex molecules .

Properties

CAS No.

82518-90-9

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

diethyl 2-acetamido-2-(2-oxopropyl)propanedioate

InChI

InChI=1S/C12H19NO6/c1-5-18-10(16)12(7-8(3)14,13-9(4)15)11(17)19-6-2/h5-7H2,1-4H3,(H,13,15)

InChI Key

XMVIMVJPURASOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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